Iodoazidophenoxymethylimidazoline
Description
Iodoazidophenoxymethylimidazoline is a synthetic imidazoline derivative characterized by a complex heterocyclic scaffold incorporating iodine, azide, and phenoxymethyl substituents. Imidazolines are a versatile class of nitrogen-containing heterocycles with applications in medicinal chemistry, catalysis, and materials science. The compound’s synthesis likely involves cyclization strategies similar to those reported for related imidazolines, such as the use of aldehydes and ethylenediamine derivatives under oxidative conditions .
Properties
CAS No. |
149849-88-7 |
|---|---|
Molecular Formula |
C10H10IN5O |
Molecular Weight |
343.12 g/mol |
IUPAC Name |
2-(azido-iodo-phenoxymethyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C10H10IN5O/c11-10(15-16-12,9-13-6-7-14-9)17-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14) |
InChI Key |
DMDBVYBPKRDUEH-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)C(N=[N+]=[N-])(OC2=CC=CC=C2)I |
Canonical SMILES |
C1CN=C(N1)C(N=[N+]=[N-])(OC2=CC=CC=C2)I |
Synonyms |
(125I)AZIPI AZIPI iodoazidophenoxymethylimidazoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Activity
The following table compares Iodoazidophenoxymethylimidazoline with key imidazoline and imidazole derivatives reported in the literature:
Key Observations :
- Reactivity: The iodine and azide groups in this compound may enable click chemistry or photoaffinity labeling, distinguishing it from simpler imidazolines like 1-benzyl-2-thienyl derivatives .
- Biological Targets: Unlike imidazothiazoles (e.g., IDO1 inhibitors with µM-range activity) or Idazoxan (a well-characterized α₂-adrenoceptor antagonist), the target compound’s pharmacological profile remains unexplored .
- Synthetic Complexity : The presence of multiple substituents likely necessitates multistep synthesis, contrasting with the straightforward cyclization of 1-benzyl-2-thienylimidazoline using N-bromosuccinimide (NBS) .
Spectral and Physicochemical Properties
highlights the impact of substituents on the UV-Vis spectra of dihydroimidazo[l]quinolines. For instance, inductive effects from electron-withdrawing groups (e.g., iodine in this compound) could alter conjugation within the aromatic system, shifting absorption maxima compared to methoxy- or thiophene-substituted analogues .
Industrial and Pharmacological Relevance
- Idazoxan hydrochloride is commercially available as a high-purity pharmaceutical intermediate, underscoring the scalability of imidazoline synthesis .
- 2-Iodo-9-methoxy-5,6-dihydrobenzoimidazoxazepine () demonstrates the industrial demand for halogenated imidazoline intermediates in drug development .
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